

An In-depth Technical Guide to Benzyl 3-methylenepiperidine-1-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Benzyl 3-methylenepiperidine-1-carboxylate*

Cat. No.: *B190089*

[Get Quote](#)

CAS Number: 138163-15-2

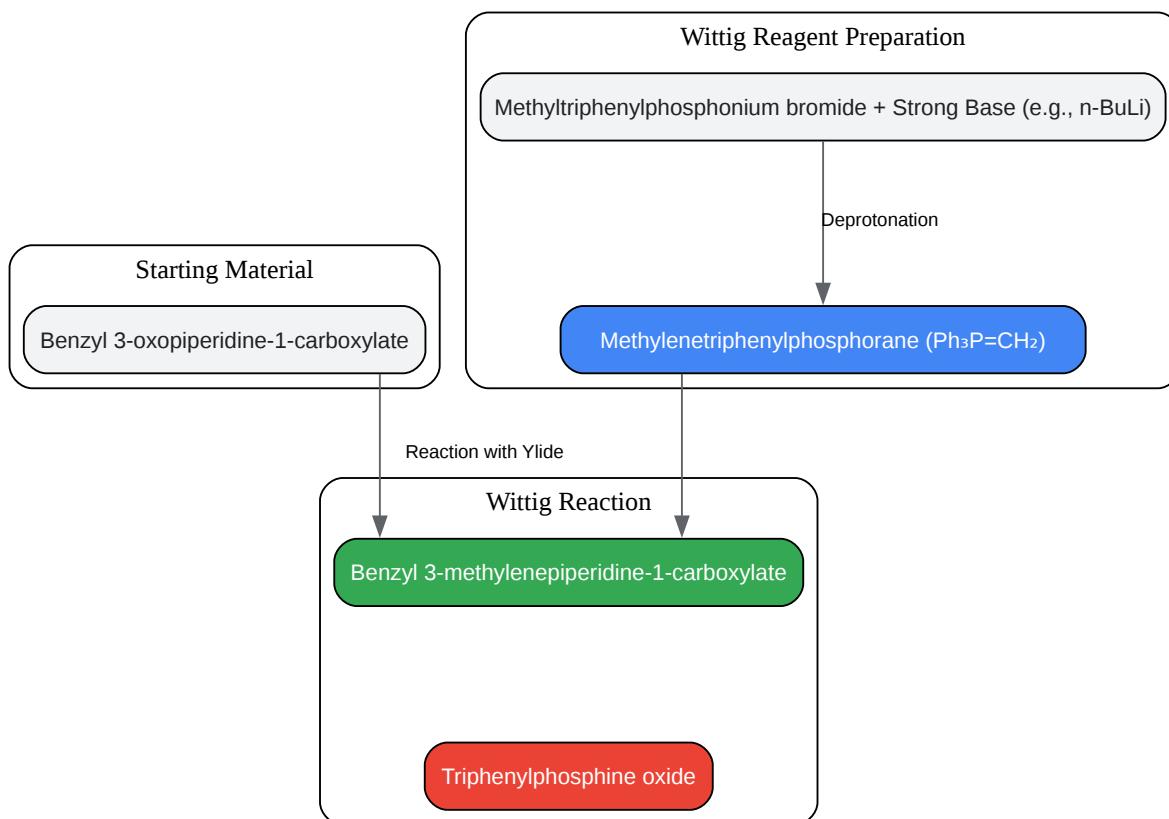
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Benzyl 3-methylenepiperidine-1-carboxylate**, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document consolidates available data on its chemical properties, synthesis, and potential applications, with a focus on providing practical information for researchers in drug discovery and development.

Chemical and Physical Properties

Benzyl 3-methylenepiperidine-1-carboxylate is a derivative of piperidine, a common scaffold in many pharmaceuticals. The presence of the exocyclic methylene group and the benzyl carbamate protecting group offers unique reactivity and structural features for further chemical modifications.^[1] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of **Benzyl 3-methylenepiperidine-1-carboxylate**


Property	Value	Reference
CAS Number	138163-15-2	[1] [2]
Molecular Formula	C ₁₄ H ₁₇ NO ₂	[1] [2]
Molecular Weight	231.3 g/mol	[1] [2]
SMILES	C=C1CCCN(C1)C(=O)OCC2=CC=CC=C2	[1]

Synthesis and Experimental Protocols

The synthesis of **Benzyl 3-methylenepiperidine-1-carboxylate** can be conceptually approached through several established synthetic methodologies for introducing an exocyclic double bond onto a piperidine ring. A highly plausible and widely used method is the Wittig reaction, starting from the corresponding ketone, Benzyl 3-oxopiperidine-1-carboxylate.

Proposed Synthetic Pathway: Wittig Reaction

The Wittig reaction is a reliable method for converting ketones into alkenes.[\[3\]](#) In this proposed synthesis, Benzyl 3-oxopiperidine-1-carboxylate would react with a phosphorus ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), to yield the desired product.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **Benzyl 3-methylenepiperidine-1-carboxylate** via the Wittig reaction.

Detailed Experimental Protocol (Hypothetical)

While a specific protocol for this exact compound is not readily available in the literature, a general procedure for a Wittig reaction on a protected piperidone is outlined below. This protocol is for informational purposes and should be adapted and optimized by qualified personnel.

Materials:

- Benzyl 3-oxopiperidine-1-carboxylate
- Methyltriphenylphosphonium bromide
- n-Butyllithium (n-BuLi) in hexanes
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:

- **Ylide Preparation:** In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
- Slowly add n-butyllithium (1.1 equivalents) dropwise to the suspension. The mixture will typically turn a characteristic yellow-orange color upon formation of the ylide. Allow the mixture to stir at 0 °C for 1 hour.
- **Wittig Reaction:** In a separate flame-dried flask under an inert atmosphere, dissolve Benzyl 3-oxopiperidine-1-carboxylate (1.0 equivalent) in anhydrous THF.
- Cool the ketone solution to 0 °C. Slowly transfer the prepared ylide solution to the ketone solution via cannula.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

- Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
- Transfer the mixture to a separatory funnel and extract with ethyl acetate.
- Wash the combined organic layers with water and then brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **Benzyl 3-methylenepiperidine-1-carboxylate**.

Spectroscopic Data

Detailed experimental spectroscopic data for **Benzyl 3-methylenepiperidine-1-carboxylate** is not currently available in public databases. However, based on the structure, the following characteristic signals would be expected:

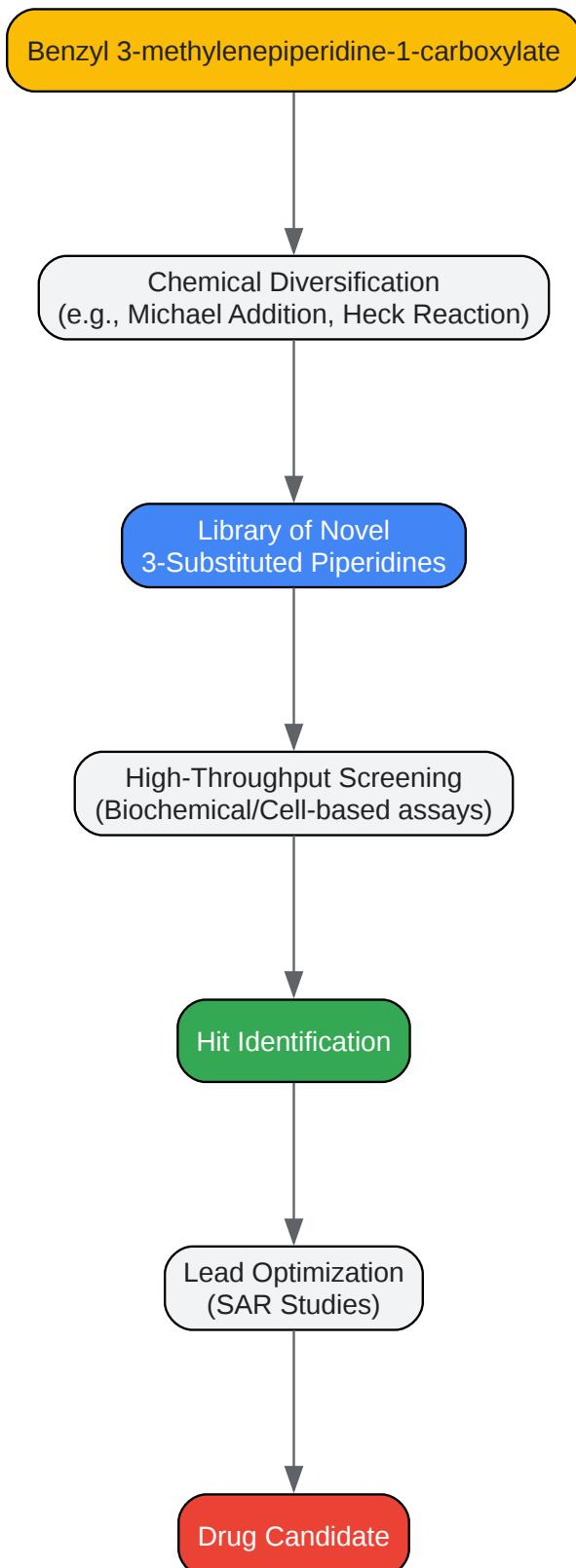
Table 2: Predicted Spectroscopic Data

Technique	Expected Signals
¹ H NMR	<ul style="list-style-type: none">- Aromatic protons of the benzyl group (approx. 7.3-7.4 ppm).- Singlet for the benzylic CH₂ (approx. 5.1-5.2 ppm).- Signals for the exocyclic methylene protons (=CH₂) as singlets or closely spaced multiplets (approx. 4.8-5.0 ppm).- Multiplets for the piperidine ring protons.
¹³ C NMR	<ul style="list-style-type: none">- Aromatic carbons of the benzyl group (approx. 127-137 ppm).- Carbonyl carbon of the carbamate (approx. 155 ppm).- Quaternary carbon of the double bond (approx. 140-145 ppm).- Methylene carbon of the double bond (approx. 110-115 ppm).- Benzylic carbon (approx. 67 ppm).- Carbons of the piperidine ring.
IR	<ul style="list-style-type: none">- C=O stretch of the carbamate (approx. 1700 cm⁻¹).- C=C stretch of the alkene (approx. 1650 cm⁻¹).- Aromatic C-H stretches (approx. 3030-3100 cm⁻¹).- Aliphatic C-H stretches (approx. 2850-2950 cm⁻¹).
MS (ESI)	Expected [M+H] ⁺ at m/z 232.1.

Applications in Drug Discovery and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.^{[4][5]} The introduction of an exocyclic methylene group provides a site for further functionalization through various chemical transformations, such as Michael additions, ozonolysis, or Heck reactions. This makes **Benzyl 3-methylenepiperidine-1-carboxylate** a potentially valuable building block for the synthesis of novel and diverse libraries of piperidine-based compounds for drug discovery.

While no specific biological activity has been reported for **Benzyl 3-methylenepiperidine-1-carboxylate** itself, the 3-substituted piperidine motif is a key component in a variety of biologically active molecules. The conformational flexibility and the ability to introduce


substituents with defined stereochemistry at the 3-position are crucial for molecular recognition by biological targets.

Potential Therapeutic Areas

Derivatives of 3-substituted piperidines have been explored for a wide range of therapeutic applications, including:

- Central Nervous System (CNS) Disorders: The piperidine nucleus is a common feature in drugs targeting CNS receptors.
- Oncology: Modified piperidine scaffolds are being investigated as anticancer agents.[\[6\]](#)
- Infectious Diseases: Piperidine derivatives have shown promise as antibacterial and antiviral agents.

The logical workflow for utilizing this compound in a drug discovery program is outlined below.

[Click to download full resolution via product page](#)

Caption: Drug discovery workflow utilizing **Benzyl 3-methylenepiperidine-1-carboxylate**.

Conclusion

Benzyl 3-methylenepiperidine-1-carboxylate is a versatile chemical intermediate with significant potential in the synthesis of novel piperidine-based compounds for pharmaceutical research. While detailed experimental and biological data for this specific molecule are limited in the public domain, its structural features suggest it is a valuable building block for creating diverse chemical libraries for screening against various therapeutic targets. Further research into its synthesis, reactivity, and the biological activity of its derivatives is warranted to fully explore its potential in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benzyl 3-methylenepiperidine-1-carboxylate | 138163-15-2 | NFA16315 [biosynth.com]
- 2. Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | C20H24N2O2 | CID 2724430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Benzyl 3-methylenepiperidine-1-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b190089#benzyl-3-methylenepiperidine-1-carboxylate-cas-number-138163-15-2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com